molecular formula C20H28N2O2 B6062823 4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one

4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one

Cat. No.: B6062823
M. Wt: 328.4 g/mol
InChI Key: HNOATDUYSCGDEY-UHFFFAOYSA-N
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Description

4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidin-2-one core structure with a 3-acetylphenyl and a cyclohexylmethyl substituent. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug development.

Properties

IUPAC Name

4-[(3-acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-15(23)18-9-5-8-17(10-18)12-21-19-11-20(24)22(14-19)13-16-6-3-2-4-7-16/h5,8-10,16,19,21H,2-4,6-7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOATDUYSCGDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CNC2CC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the 3-Acetylphenyl Group: The 3-acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl group is added to a phenyl ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through reductive amination, where a cyclohexylmethylamine is reacted with the pyrrolidin-2-one core in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidin-2-one core, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, and neuroprotective activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and biological activities.

    Cyclohexylmethyl Substituted Compounds: Compounds with cyclohexylmethyl groups, such as cyclohexylmethylamines, exhibit similar chemical reactivity and applications.

Uniqueness

4-[(3-Acetylphenyl)methylamino]-1-(cyclohexylmethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

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